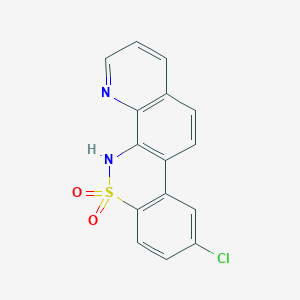
9-chloro-5H-6-thia-4,5-diaza-chrysene 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-5H-6-thia-4,5-diaza-chrysene 6,6-dioxide: is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is part of a class of molecules that exhibit interesting biological activities, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-5H-6-thia-4,5-diaza-chrysene 6,6-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of the compound is synthesized through a series of cyclization reactions involving aromatic precursors.
Chlorination: The introduction of the chlorine atom at the 9th position is achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Oxidation: The formation of the 6,6-dioxide moiety is accomplished through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-chloro-5H-6-thia-4,5-diaza-chrysene 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
9-chloro-5H-6-thia-4,5-diaza-chrysene 6,6-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-chloro-5H-6-thia-4,5-diaza-chrysene 6,6-dioxide involves its interaction with molecular targets such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappa-B). This compound inhibits the activity of NF-kappa-B, a transcription factor involved in the regulation of immune response, inflammation, and cell proliferation. By inhibiting NF-kappa-B, the compound can modulate various biological processes and potentially exert anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 9-fluoro-5H-6-thia-4,5-diaza-chrysene 6,6-dioxide
- 9-methyl-5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide
- 9-methoxy-5H-6-thia-4,5-diaza-chrysene 6,6-dioxide
Uniqueness
Compared to similar compounds, 9-chloro-5H-6-thia-4,5-diaza-chrysene 6,6-dioxide exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H9ClN2O2S |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
9-chloro-5H-quinolino[8,7-c][1,2]benzothiazine 6,6-dioxide |
InChI |
InChI=1S/C15H9ClN2O2S/c16-10-4-6-13-12(8-10)11-5-3-9-2-1-7-17-14(9)15(11)18-21(13,19)20/h1-8,18H |
InChI Key |
JVPPTVNJBXFSPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C4=C(C=CC(=C4)Cl)S(=O)(=O)N3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















